molecular formula C14H14F3N3O2 B2713803 4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine CAS No. 860784-33-4

4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine

Cat. No.: B2713803
CAS No.: 860784-33-4
M. Wt: 313.28
InChI Key: JHLMSINVOUFJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine is a complex organic compound featuring a trifluoromethyl group, a phenyl ring, an oxadiazole ring, and a morpholine ring

Properties

IUPAC Name

4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O2/c15-14(16,17)11-3-1-2-10(8-11)13-18-12(22-19-13)9-20-4-6-21-7-5-20/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLMSINVOUFJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Morpholine: The final step involves the coupling of the oxadiazole intermediate with morpholine, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxadiazole N-oxides.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in anticancer therapy. For instance, derivatives similar to 4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the efficacy of oxadiazole derivatives against MCF-7 breast cancer cells and found that certain compounds exhibited IC50 values in the micromolar range, indicating potent anticancer properties. The mechanism of action involved the induction of apoptosis through the activation of caspase pathways .

Antidiabetic Potential

Morpholine derivatives have been explored for their antidiabetic effects. Research indicates that compounds containing morpholine can enhance insulin sensitivity and lower blood glucose levels.

Case Study: Morpholine Derivatives in Diabetes Management

A review highlighted several morpholine-based compounds showing promise as antidiabetic agents by modulating glucose metabolism and improving insulin signaling pathways . The incorporation of oxadiazole rings in these structures may enhance their pharmacological profiles.

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has been extensively studied. Compounds similar to 4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine have shown effectiveness against a range of bacterial strains.

Case Study: Antimicrobial Screening

In vitro tests revealed that specific oxadiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of trifluoromethyl groups was noted to enhance lipophilicity, contributing to improved membrane penetration and antimicrobial efficacy .

Neurological Applications

The potential neuroprotective effects of morpholine derivatives are under investigation. Studies suggest that compounds with this structural motif may interact with neurokinin receptors, presenting opportunities for developing treatments for neurological disorders.

Case Study: Neurokinin Receptor Antagonism

Research has identified morpholine-based compounds as effective antagonists at neurokinin receptors, which are implicated in pain modulation and neurogenic inflammation. This suggests a therapeutic avenue for conditions such as chronic pain and migraines .

Synthesis and Development

The synthesis of 4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine can be achieved through various methodologies including microwave-assisted synthesis which allows for rapid reaction times and higher yields .

Synthesis MethodAdvantages
Microwave-AssistedShort reaction times; high yields; environmentally friendly
Conventional HeatingEstablished protocols; widely used but slower

Mechanism of Action

The mechanism of action of 4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: Another trifluoromethyl-containing compound with different applications and properties.

    3-(Trifluoromethyl)pyrazole: A compound with a similar trifluoromethyl group but different ring structure and reactivity.

    4-(Trifluoromethyl)aniline: A trifluoromethyl-substituted aniline with distinct chemical and biological properties.

Uniqueness

4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine is unique due to its combination of a trifluoromethyl group, an oxadiazole ring, and a morpholine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Biological Activity

The compound 4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine is a derivative of the oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and relevant case studies.

Structure and Properties

The molecular structure of 4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine can be represented as follows:

  • Molecular Formula : C14_{14}H16_{16}F3_3N3_3O
  • Molecular Weight : 305.30 g/mol
  • CAS Number : Not specifically listed but related compounds are referenced with CAS numbers such as 1171190-56-9.

Biological Activity Overview

  • Anticancer Activity :
    • Compounds containing the oxadiazole moiety have shown promising anticancer properties. For instance, derivatives have demonstrated significant antiproliferative effects against various cancer cell lines including breast (T-47D), leukemia (SR), and melanoma (SK-MEL-5) with inhibition percentages exceeding 80% in some cases .
    • A study reported that certain oxadiazole derivatives exhibited IC50_{50} values below 1 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines, indicating potent anticancer activity .
  • Mechanism of Action :
    • The biological activity of oxadiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression. For example, inhibition of EGFR and Src kinases has been noted, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
    • Molecular docking studies have shown that these compounds can effectively bind to target proteins, enhancing their therapeutic potential .
  • Other Biological Activities :
    • Beyond anticancer properties, oxadiazole derivatives have also exhibited anti-inflammatory, antimicrobial, and antiviral activities. They have been shown to inhibit various enzymes such as carbonic anhydrase and histone deacetylases, which are involved in multiple disease pathways .

Case Study 1: Antiproliferative Effects

A recent study evaluated the antiproliferative activity of several oxadiazole derivatives against a panel of 58 cancer cell lines. The compound showed remarkable efficacy with IC50_{50} values ranging from 0.67 µM to 0.87 µM against prostate and colon cancer cell lines. The results are summarized in Table 1.

Cell LineIC50_{50} Value (µM)
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
ACHN (Renal)0.87

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of oxadiazole derivatives on human alkaline phosphatase (ALP). The compound demonstrated an IC50_{50} value of approximately 0.420 µM, significantly lower than the standard reference compound .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine to ensure high yield and purity?

  • Methodological Answer :

  • Microwave-assisted synthesis can enhance reaction efficiency. For example, morpholine-containing triazole derivatives have been synthesized using microwave irradiation to reduce reaction time and improve regioselectivity .
  • Use 1-propanol as a solvent with sodium hydroxide to facilitate alkylation steps, as demonstrated in the synthesis of structurally similar morpholine-triazole hybrids .
  • Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane) and confirm purity using HPLC (>95% purity threshold) .
  • Characterize intermediates (e.g., oxadiazole-methyl bromide) using FT-IR (C-F stretch at 1100–1250 cm⁻¹) and 1H NMR (δ 3.5–4.0 ppm for morpholine protons) .

Q. How can researchers validate the structural identity of 4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine using spectroscopic techniques?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the trifluoromethylphenyl group (δ 7.5–8.0 ppm for aromatic protons; δ 120–125 ppm for CF₃ in 13C NMR) and morpholine ring (δ 2.5–3.5 ppm for N-CH₂ protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error. For example, a related oxadiazole derivative (C₁₂H₉F₃N₂O₃) showed an exact mass of 310.0564 .
  • X-ray crystallography : Resolve crystal structures to validate bond lengths/angles, as done for 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid .

Q. What preliminary biological assays are recommended to screen 4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine for pharmacological activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or phosphodiesterase (PDE), given the known activity of oxadiazoles in modulating inflammatory pathways .
  • Antimicrobial screening : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing protocols for morpholine-triazole derivatives .
  • Cytotoxicity assays : Employ MTT/WST-1 assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoromethylphenyl group in this compound’s bioactivity?

  • Methodological Answer :

  • Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) substituents on the phenyl ring and compare activity .
  • Use molecular docking to predict interactions with target proteins (e.g., COX-2). For example, oxadiazoles have shown binding affinity to hydrophobic pockets via π-π stacking .
  • Validate SAR data with statistical models (e.g., linear regression for IC₅₀ vs. substituent Hammett constants) .

Q. What experimental strategies resolve contradictions in reported pharmacological data for morpholine-oxadiazole hybrids?

  • Methodological Answer :

  • Dose-response standardization : Replicate studies using identical concentrations (e.g., 1–100 µM range) and control groups .
  • Assay condition optimization : Adjust pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize artifacts .
  • Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify confounding variables like cell line variability .

Q. How should preclinical toxicity studies be structured to assess acute and subacute effects of this compound?

  • Methodological Answer :

  • Acute toxicity : Administer single doses (e.g., 50–2000 mg/kg) to rodent models and monitor mortality, organ weight, and histopathology for 14 days .
  • Subacute toxicity : Conduct 28-day repeated-dose studies with hematological/biochemical profiling (e.g., ALT, creatinine) and tissue histology .
  • Data interpretation : Apply OECD guidelines for LD₅₀ calculation and NOAEL (No Observed Adverse Effect Level) determination .

Q. What computational approaches predict the binding affinity of this compound to neurological targets (e.g., GABA receptors)?

  • Methodological Answer :

  • Molecular dynamics simulations : Use AMBER/CHARMM force fields to model ligand-receptor interactions over 100-ns trajectories .
  • Free energy perturbation (FEP) : Calculate ΔΔG for mutations in the receptor’s binding pocket to identify critical residues .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to predict blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.